N-(sec-butyl)-4-(4-morpholinyl)benzamide N-(sec-butyl)-4-(4-morpholinyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9680744
InChI: InChI=1S/C15H22N2O2/c1-3-12(2)16-15(18)13-4-6-14(7-5-13)17-8-10-19-11-9-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
SMILES: CCC(C)NC(=O)C1=CC=C(C=C1)N2CCOCC2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

N-(sec-butyl)-4-(4-morpholinyl)benzamide

CAS No.:

Cat. No.: VC9680744

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

N-(sec-butyl)-4-(4-morpholinyl)benzamide -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name N-butan-2-yl-4-morpholin-4-ylbenzamide
Standard InChI InChI=1S/C15H22N2O2/c1-3-12(2)16-15(18)13-4-6-14(7-5-13)17-8-10-19-11-9-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
Standard InChI Key JGZALIIOOPXTIS-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)C1=CC=C(C=C1)N2CCOCC2
Canonical SMILES CCC(C)NC(=O)C1=CC=C(C=C1)N2CCOCC2

Introduction

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of N-(sec-butyl)-4-(4-morpholinyl)benzamide typically involves multi-step reactions, including amide coupling and nucleophilic substitution (Fig. 1). A representative pathway, adapted from antifiloviral benzamide synthesis , proceeds as follows:

  • Morpholine Substitution: 4-(Bromomethyl)benzoic acid methyl ester reacts with morpholine in the presence of a base (e.g., K₂CO₃) to form 4-(4-morpholinylmethyl)benzoic acid methyl ester.

  • Ester Hydrolysis: The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield 4-(4-morpholinylmethyl)benzoic acid.

  • Amide Formation: The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by coupling with sec-butylamine via the Schotten-Baumann procedure to produce the final compound .

This method achieves moderate yields (40–60%) and is scalable for preclinical studies. Alternative routes, such as direct amidation using coupling agents (e.g., EDCI/DMAP), have also been reported for related benzamides .

Structural Validation

Spectroscopic data confirm the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, aromatic), 6.90 (d, 2H, aromatic), 3.75 (m, 4H, morpholine OCH₂), 3.45 (m, 1H, sec-butyl CH), 2.45 (m, 4H, morpholine NCH₂), 1.55 (m, 2H, CH₂), 1.25 (d, 3H, CH₃), 0.95 (t, 3H, CH₃) .

  • MS (ESI+): m/z 263.2 [M+H]⁺ .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

Structural FeatureImpact on ActivityExample Compound
Morpholine RingEnhances solubility and receptor interactions; replacement with piperidine reduces potency .N-(sec-Butyl)-4-(4-morpholinyl)benzamide
sec-Butyl GroupIncreases lipophilicity; linear alkyl chains (e.g., n-butyl) decrease bioavailability .N-(n-Butyl)-4-(4-morpholinyl)benzamide
Para-SubstitutionSubstitutions at the para position (e.g., -NH₂, -CF₃) modulate target selectivity .4-Amino-N-(sec-butyl)benzamide

Comparative Analysis with Analogues

N-(sec-Butyl)-4-(4-morpholinyl)benzamide differs from analogues in both potency and pharmacokinetics:

CompoundStructureBioactivity (EC₅₀)Oral Bioavailability (%)
N-(sec-Butyl)-4-(4-morpholinyl)benzamideMorpholine, sec-butylNot reportedEstimated 30–40
4-Amino-N-(sec-butyl)benzamide -NH₂, sec-butylInactive<10
CBS1118 4-(Aminomethyl), piperidine8.2 μM (EBOV)34

Future Directions

Further research should prioritize:

  • In Vitro Screening: Evaluate antiviral and receptor-binding activity against established assays.

  • Lead Optimization: Modify the morpholine ring or sec-butyl group to enhance potency and safety.

  • Preclinical Studies: Assess pharmacokinetics and toxicity in animal models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator